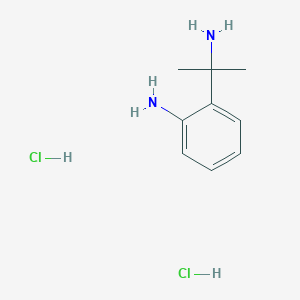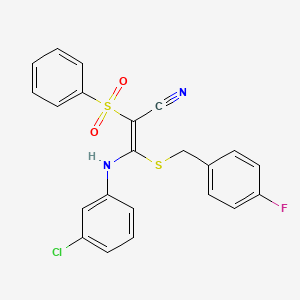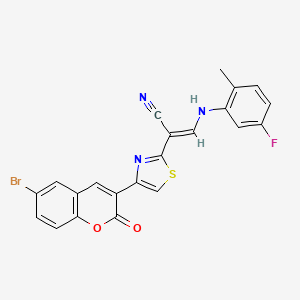![molecular formula C20H18N4OS B2749474 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide CAS No. 671199-17-0](/img/structure/B2749474.png)
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Chemical Reactions Analysis
The chemical reactions involving these compounds are not explicitly mentioned in the sources I found .Aplicaciones Científicas De Investigación
Antiviral Activity
The compound’s structure suggests potential antiviral properties. Researchers have synthesized derivatives of [1,2,4]triazolo[4,3-a]quinoline, including our compound of interest, to explore their efficacy against viral infections. Notably, compound 8b demonstrated promising antiviral activity in vitro .
Antimicrobial Properties
a. Antibacterial Activity: Compounds 4d, 6c, 7b, and 8a were evaluated for their antimicrobial effects against various pathogenic bacteria. The agar diffusion method revealed that these derivatives exhibit antibacterial activity .
b. Antifungal Activity: Similarly, these same compounds also demonstrated antifungal properties. Their effectiveness against fungal pathogens highlights their potential as therapeutic agents .
Anticonvulsant Potential
While not directly studied for this compound, related [1,2,4]triazolo[4,3-a]quinoline derivatives have shown anticonvulsant activity . Investigating our compound’s effects on neuronal excitability could be worthwhile.
DNA Intercalation and Anticancer Activity
A separate class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives has been designed for their DNA intercalation activities as potential anticancer agents. These compounds were evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7). Molecular docking studies provide insights into their binding modes .
Bioactivity Enhancement via Thioamide Group
Compounds 8a and 8b were designed with a thioamide group, aiming to enhance their bioactivity as antiviral agents . Thioamides have been explored in drug design due to their unique properties.
Exploring Piperazine Moiety
The incorporation of piperazine or piperidine subunits into [1,2,4]triazolo[4,3-a]quinoline derivatives (e.g., compounds 2a, 2b, and 4a–d) could further enhance their antimicrobial properties . Piperazine-containing compounds have shown promise in combating microbial infections.
Mecanismo De Acción
Target of Action
The primary target of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis . In addition, this compound may also target the A2B adenosine receptor , which has been correlated with anticancer activity .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It blocks the VEGFR-2 signaling pathway, which has been proven to effectively suppress tumor growth .
Biochemical Pathways
The inhibition of VEGFR-2 affects the angiogenesis pathway. Angiogenesis, the formation of new blood vessels from pre-existing ones, plays a major role in tissue repair, regeneration, and cell division . In pathological conditions, abnormal angiogenesis can result in uncontrolled cell division, proliferation, and consequently, tumor growth .
Pharmacokinetics
In silico docking, admet, and toxicity studies have been carried out for similar compounds . These studies revealed that some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness .
Result of Action
The compound’s action results in the suppression of tumor growth by inhibiting angiogenesis . It exhibits cytotoxic effects against certain cancer cell lines . For instance, one derivative of this compound exhibited the highest cytotoxic effect with IC 50 values of 6.2 and 4.9 μM against MCF-7 and HepG2, respectively .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c25-19(21-13-12-15-6-2-1-3-7-15)14-26-20-23-22-18-11-10-16-8-4-5-9-17(16)24(18)20/h1-11H,12-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPJLQGRWPRHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2749391.png)
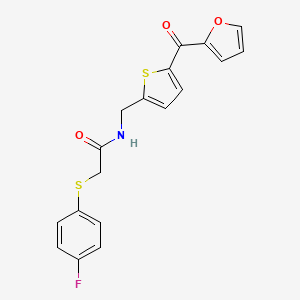
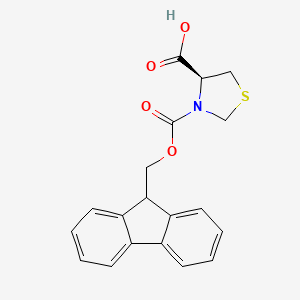
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2749397.png)
![Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2749399.png)
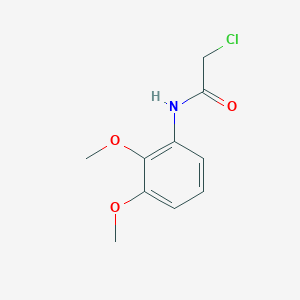
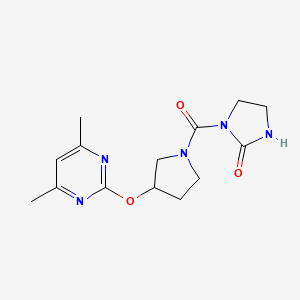


![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2749407.png)
